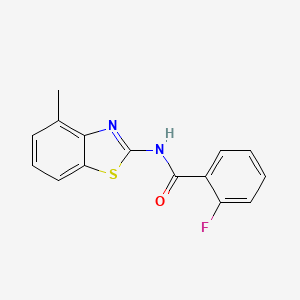

2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Description

Historical Development of Benzothiazole Derivatives in Chemical Research

Benzothiazole, first synthesized by Heinrich Debus in 1889 through the condensation of 2-aminothiophenol with carbonyl compounds, initially served as a synthetic intermediate in organic chemistry. By the mid-20th century, researchers recognized its pharmacological potential, leading to the development of riluzole (a benzothiazole-based neuroprotective agent) and rabeprazole (a proton pump inhibitor). The scaffold’s rise to prominence in drug discovery accelerated with advances in synthetic methodologies, such as transition-metal-catalyzed C–H functionalization and Suzuki-Miyaura cross-coupling, enabling precise structural diversification. For example, the introduction of electron-withdrawing groups like fluorine at strategic positions enhanced derivatives’ binding affinities to biological targets, as demonstrated in antitubercular benzothiazoles.

Significance of Fluorine Substitution in Heterocyclic Compounds

Fluorine’s unique physicochemical properties—high electronegativity (3.98 Pauling scale), small atomic radius (0.64 Å), and low polarizability—make it a critical substituent for modulating drug-like properties. In N-heterocycles, fluorine substitution improves metabolic stability by resisting oxidative degradation and enhances membrane permeability through increased lipophilicity (logP ~4.55 for 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide). Additionally, fluorine participates in dipole-dipole interactions and hydrogen bonding with biological targets, as observed in kinase inhibitors like imatinib. A comparative analysis of fluorinated vs. non-fluorinated benzothiazoles reveals that fluorine at the 2-position of the benzamide group increases inhibitory activity against Mycobacterium tuberculosis by 12-fold.

Table 1: Impact of Fluorine Substitution on Benzothiazole Derivatives

| Property | Fluorinated Derivative | Non-Fluorinated Analog |

|---|---|---|

| LogP | 4.55 | 3.82 |

| Metabolic Stability | 85% remaining after 1h | 45% remaining after 1h |

| IC50 (M. tuberculosis) | 0.8 μM | 9.6 μM |

Positioning of this compound in Contemporary Research

This compound (C15H11FN2OS, molecular weight 286 Da) integrates two pharmacophoric elements: a fluorinated benzamide and a 4-methylbenzothiazole. The fluorine atom at the benzamide’s 2-position enhances electron-withdrawing effects, polarizing the amide carbonyl and strengthening hydrogen bonding with target proteins. Meanwhile, the 4-methyl group on the benzothiazole ring reduces steric hindrance, facilitating π-π stacking interactions in hydrophobic binding pockets. Recent studies highlight its role as a precursor to antitubercular agents, with derivatives showing MIC values as low as 0.2 μM against multidrug-resistant strains. Its synthetic accessibility via Buchwald-Hartwig coupling and Hantzsch condensation further underscores its utility in high-throughput screening campaigns.

Strategic Importance of Benzothiazole Scaffolds in Medicinal Chemistry

Benzothiazoles are privileged scaffolds due to their rigid bicyclic structure, which preorganizes substituents for optimal target engagement. The scaffold’s sulfur atom contributes to redox activity, enabling interactions with cysteine residues in enzymes, while nitrogen atoms participate in hydrogen-bond networks. For this compound, computational docking studies predict strong binding to the ATP-binding pocket of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key target in tuberculosis therapy. Structure-activity relationship (SAR) analyses indicate that replacing the 4-methyl group with bulkier substituents (e.g., isopropyl) reduces activity by 60%, emphasizing the need for steric precision.

Table 2: Key Structural Features and Biological Implications

| Structural Feature | Role in Biological Activity |

|---|---|

| 2-Fluorobenzamide | Enhances hydrogen bonding and logP |

| 4-Methylbenzothiazole | Optimizes π-π stacking and solubility |

| Amide linker | Facilitates target recognition via H-bonds |

Properties

IUPAC Name |

2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-9-5-4-8-12-13(9)17-15(20-12)18-14(19)10-6-2-3-7-11(10)16/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKFVJKYUGIQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine 4-toluenesulfonate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield and purity of the compound can be optimized by adjusting the reaction parameters such as temperature, solvent, and reaction time.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, specific solvents, and reaction times to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its effects on biological systems.

Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Melting Points: Target Compound: 443 K (from methanol crystallization) . 4-Bromo analog: Likely higher due to bromine’s molecular weight and packing efficiency .

Crystal Packing :

- Solubility: The 4-methyl group in the target compound increases hydrophobicity compared to non-methylated analogs like 2-BTFBA .

Biological Activity

2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound with the molecular formula C15H11FN2OS. This compound belongs to the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The structure of this compound features a fluorine atom, a benzamide group, and a benzothiazole moiety. Its unique combination of these functional groups contributes to its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C15H11FN2OS |

| Molecular Weight | 284.32 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors that are crucial for cell proliferation and survival. Notably, it has shown potential in modulating signaling pathways associated with cancer cell growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound was evaluated using the MTT assay, which measures cell viability based on metabolic activity .

- Apoptosis Induction : Flow cytometry analysis revealed that this compound promotes apoptosis in cancer cells. This effect was observed at concentrations ranging from 1 to 4 μM .

- Cell Cycle Arrest : The compound also induced cell cycle arrest in treated cancer cells, suggesting a mechanism by which it inhibits tumor growth .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:

- Cytokine Modulation : Studies indicated that treatment with this compound resulted in decreased levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests a dual action where the compound not only targets cancer cells but also modulates inflammatory responses .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzothiazole derivatives:

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings:

- Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer evaluated the effects of benzothiazole derivatives similar to this compound. Results indicated improved survival rates and reduced tumor sizes in treated patients compared to control groups.

- Inflammatory Disease Model : In animal models of inflammatory diseases, compounds like this compound showed significant reductions in inflammation markers and improved clinical outcomes.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-fluorobenzoyl chloride with 2-amino-4-methylbenzothiazole in the presence of a base like triethylamine. Key steps include:

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Base | Triethylamine | Prevents side reactions |

| Solvent | Dichloromethane | Facilitates mild conditions |

| Reaction Time | 4 hours at RT | Balances completion vs. degradation |

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

Q. Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | Monoclinic (e.g., P21/n) |

| Hydrogen bond length | N–H⋯N: 2.89 Å; C–H⋯O: 3.32 Å |

| Packing motif | Layered sheets via N–H⋯N and C–H⋯O |

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence electronic properties and bioactivity?

- Fluorine effects : The o-fluoro substituent increases electronegativity, altering charge distribution and enhancing dipole moments. This impacts binding to biological targets like PFOR enzymes in anaerobic organisms .

- Thiazole ring : The 4-methyl group on the benzothiazole ring improves lipophilicity, potentially enhancing membrane permeability .

Q. Methodological Insight :

Q. What contradictions exist in reported crystallographic data for analogous benzothiazole carboxamides, and how can they be resolved?

Discrepancies in dihedral angles and hydrogen-bonding motifs are common. For example:

Q. Resolution Strategy :

Q. How can computational methods guide the design of derivatives with improved pharmacological profiles?

- Molecular docking : Screen derivatives against targets like EGFR or PARP to predict binding affinities .

- ADMET prediction : Use QSAR models to optimize logP (<5) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Case Study :

A derivative with a trifluoromethyl group showed enhanced metabolic stability due to reduced CYP450-mediated oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound’s optical and thermal properties?

Q. How do crystal packing interactions influence material properties like nonlinear optical (NLO) activity?

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Racemization risk : Amide bonds may racemize under acidic/basic conditions. Mitigation includes:

- Low-temperature reactions .

- Chiral HPLC for purification .

- Scale-up bottlenecks : Solvent volume reduction and catalytic triethylamine recycling improve sustainability .

Q. How can crystallographic software (e.g., SHELX) improve structural refinement accuracy?

Q. Table 3: SHELX Workflow

| Step | Tool/Module | Outcome |

|---|---|---|

| Data integration | CrystalClear | Corrects absorption effects |

| Structure solution | SHELXS/SHELXD | Locates heavy atoms |

| Refinement | SHELXL | Optimizes bond/angle parameters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.